1,3-Dichlorotetrafluorobenzene

Nucleophilic Aromatic Substitution Polyfluoroaromatic Chemistry Synthetic Methodology

1,3-Dichlorotetrafluorobenzene (CAS 1198-61-4), systematically named 1,3-dichloro-2,4,5,6-tetrafluorobenzene, is a polyhalogenated aromatic compound with the molecular formula C₆Cl₂F₄ and a molecular weight of 218.96 g/mol. At ambient conditions, it is a colorless liquid characterized by a density of approximately 1.652 g/cm³, a boiling point ranging from 150 to 152 °C, and a refractive index of 1.468.

Molecular Formula C6Cl2F4
Molecular Weight 218.96 g/mol
CAS No. 1198-61-4
Cat. No. B074703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichlorotetrafluorobenzene
CAS1198-61-4
Molecular FormulaC6Cl2F4
Molecular Weight218.96 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)Cl)F)Cl)F)F
InChIInChI=1S/C6Cl2F4/c7-1-3(9)2(8)5(11)6(12)4(1)10
InChIKeyLFIJIYWQWRQWQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dichlorotetrafluorobenzene (CAS 1198-61-4) Procurement Guide: Properties, Specifications, and Industrial Relevance


1,3-Dichlorotetrafluorobenzene (CAS 1198-61-4), systematically named 1,3-dichloro-2,4,5,6-tetrafluorobenzene, is a polyhalogenated aromatic compound with the molecular formula C₆Cl₂F₄ and a molecular weight of 218.96 g/mol [1]. At ambient conditions, it is a colorless liquid characterized by a density of approximately 1.652 g/cm³, a boiling point ranging from 150 to 152 °C, and a refractive index of 1.468 . This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials due to its high fluorine content and well-defined substitution pattern, which confers unique reactivity and physicochemical properties [2].

Workflow
Synthetic intermediate for pharmaceuticals, agrochemicals, and liquid crystal materials.
Physical Form
Colorless liquid at ambient; suitable for liquid handling and distillation.
Reactivity
Defined 1,3-substitution pattern directs selective nucleophilic aromatic substitution.

1,3-Dichlorotetrafluorobenzene (CAS 1198-61-4) Procurement Risk Alert: Why In-Class Fluorinated Aromatic Substitution Fails


Substituting 1,3-dichlorotetrafluorobenzene with a generic in-class analog is not scientifically justifiable due to its unique electronic and steric profile. The specific 1,3-substitution pattern of chlorine atoms, in conjunction with the fully fluorinated ring, dictates a distinct orientation and rate of nucleophilic aromatic substitution (SNAr). For instance, the meta-isomer (1,3-) exhibits a different reaction outcome compared to its ortho- or para- isomers, which directly affects product purity and yield in multi-step syntheses [1]. Furthermore, the compound's specific halogen composition confers a predictable thermodynamic property profile, including critical temperature and vapor pressure, which are essential for process engineering and cannot be approximated by using other chlorofluorobenzene derivatives with varying degrees of halogenation [2].

Isomer Substitution
Using ortho- or para-isomers alters SNAr regiochemistry, product yield, and purity.
Fluorination Degree
Different chlorofluorobenzene analogs shift vapor pressure and critical temperature profiles, disrupting process design.
Physical State Mismatch
Solid isomers require additional handling (melting) vs. the liquid 1,3-isomer, impacting large-scale workflow.

1,3-Dichlorotetrafluorobenzene (CAS 1198-61-4) Evidence-Based Differentiation Guide for Scientific Selection


1,3-Dichlorotetrafluorobenzene (CAS 1198-61-4) Reactivity Profile vs. p-Isomer in Amine Nucleophilic Substitution

In reactions with secondary amine nucleophiles, the ortho- and meta-isomers of dichlorotetrafluorobenzene are reactive, while the para-isomer is unreactive under the same conditions. The meta-isomer (1,3-dichlorotetrafluorobenzene), which comprises the majority of a typical isomeric mixture (m:o:p = 73:18:9), reacts to form the expected substitution products [1]. In contrast, p-dichlorotetrafluorobenzene does not react because it lacks a fluorine atom in a position para to a chlorine, which is required for substitution in polar solvents [1].

Amine Reactivity vs. p-Isomer
Head-to-head
1,3-isomer reacts with secondary amines (piperidine, morpholine) in DMF/HMPA; p-isomer unreactive.
Isomer choice determines SNAr product formation.
Direct comparative study (Ge et al., 1985).
Nucleophilic Aromatic Substitution Polyfluoroaromatic Chemistry Synthetic Methodology

1,3-Dichlorotetrafluorobenzene (CAS 1198-61-4) Physical Property Comparison: Melting Point vs. 1,4-Isomer

The physical state of the compound at ambient temperature is a critical differentiator for handling and processability. 1,3-Dichlorotetrafluorobenzene is a liquid with a melting point of 3.2 °C . Its structural isomer, 1,4-dichlorotetrafluorobenzene (CAS 1198-62-5), is a solid with a melting point in the range of 52-54 °C .

Melting Point vs. 1,4-Isomer
Data to verify
1,3-isomer: 3.2 °C (liquid); 1,4-isomer: 52–54 °C (solid).
Liquid state simplifies transfer; solid may need pre-melting.
Verify lot-specific melting point and isomer identity.
Thermophysical Properties Material Science Process Chemistry

1,3-Dichlorotetrafluorobenzene (CAS 1198-61-4) Isomeric Purity and its Impact on Reaction Selectivity

Commercial mixtures of dichlorotetrafluorobenzene often contain multiple isomers. A typical mixture has an isomeric ratio of meta:ortho:para = 73:18:9 [1]. The meta-isomer (1,3-dichlorotetrafluorobenzene) constitutes the major component of this mixture. The presence of other isomers can lead to the formation of unwanted byproducts during nucleophilic substitution, as the ortho- and para-isomers have distinct reactivity patterns [1].

Isomeric Purity in Commercial Mixtures
Class-level inference
Typical mixture meta:ortho:para = 73:18:9.
Isomer ratio impacts synthetic yield and byproduct profile.
Request isomer ratio or purified 1,3-isomer for critical synthesis.
Isomer Separation Synthetic Efficiency Analytical Chemistry

1,3-Dichlorotetrafluorobenzene (CAS 1198-61-4) Boiling Point vs. 1,4-Isomer for Purification and Process Engineering

The boiling point is a fundamental property for separation and purification via distillation. 1,3-Dichlorotetrafluorobenzene exhibits a boiling point of 150-152 °C at 760 mmHg . The structural isomer, 1,4-dichlorotetrafluorobenzene, has a slightly higher boiling point of 157-158 °C .

Boiling Point vs. 1,4-Isomer
Data to verify
1,3-isomer: 150–152 °C; 1,4-isomer: 157–158 °C (760 mmHg).
Lower bp can reduce distillation energy; vapor pressure profile differs.
Source-specific data; confirm with supplier COA.
Separation Technology Process Engineering Thermodynamics

1,3-Dichlorotetrafluorobenzene (CAS 1198-61-4) Procurement Application Scenarios: From Lab to Pilot Scale


Synthesis of Mono- and Diamino Polyfluoroarene Derivatives for High-Performance Polymers and Pharmaceuticals

This compound is an optimal substrate for the selective synthesis of valuable mono- and diamino derivatives via aminodefluorination in anhydrous ammonia. The reaction conditions, primarily temperature, can be tuned to achieve high selectivity for either mono- or diamination [1]. These polyfluoroarylenediamines are critical structural building blocks for advanced materials, including polymers for optical communication devices (e.g., transparency at 1.3 and 1.5 μm wavelengths), nanofilters, and laser media [1]. The predictable reactivity of 1,3-dichlorotetrafluorobenzene ensures a reliable supply of these high-value intermediates.

Agrochemical Intermediate for Targeted Herbicides and Fungicides

As a versatile polyhalogenated building block, 1,3-dichlorotetrafluorobenzene is a key intermediate in the development of modern agrochemicals. The incorporation of both chlorine and fluorine atoms into the aromatic ring enhances the metabolic stability and lipophilicity of active ingredients, leading to improved bioavailability and selectivity in herbicides and fungicides [2]. Its defined substitution pattern allows for precise structural elaboration to create novel, patentable active compounds with optimized biological activity profiles.

Precursor for Liquid Crystal Materials with Tailored Electro-Optical Properties

The unique electronic environment created by the specific 1,3-arrangement of chlorine and fluorine atoms makes this compound a valuable intermediate for synthesizing chlorofluorobenzene-based liquid crystal compounds [3]. These advanced materials are used in display technologies and optical devices. The compound's ability to undergo further selective functionalization enables the fine-tuning of key liquid crystal properties, such as dielectric anisotropy, birefringence, and phase transition temperatures, which are critical for device performance [4].

Halogen-Exchange and Isomerization Studies for Process Chemistry

The compound's behavior under halogen-exchange conditions is well-documented. It has been studied in reactions with potassium fluoride–potassium chloride melts and its isomerization under high-temperature conditions [5]. This knowledge base is valuable for researchers and process chemists developing or scaling up synthetic routes to other polyhalogenated aromatic compounds, as the reaction pathways and outcomes of 1,3-dichlorotetrafluorobenzene provide a benchmark for predicting the behavior of similar substrates.

Application
Selection Property
Validation Focus
Mono- & diamino polyfluoroarene synthesis
Aminodefluorination reactivity with anhydrous ammonia
Mono- vs. diamination selectivity; polymer-grade purity
Agrochemical intermediate
Halogen pattern for metabolic stability and lipophilicity
Herbicide/fungicide bioactivity and selectivity profiling
Liquid crystal material precursor
1,3-halogen arrangement for electro-optical tuning
Dielectric anisotropy, birefringence, phase transition control
Halogen-exchange & isomerization process studies
Benchmark substrate for polyhalogenated aromatic synthesis
Reaction pathway predictability; scale-up feasibility

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